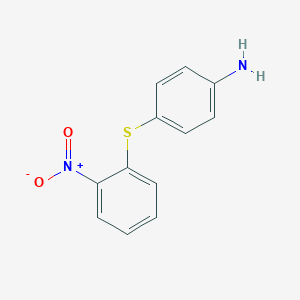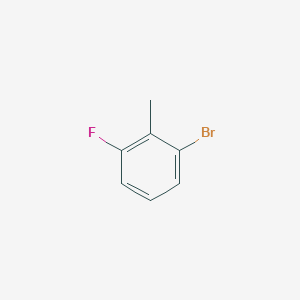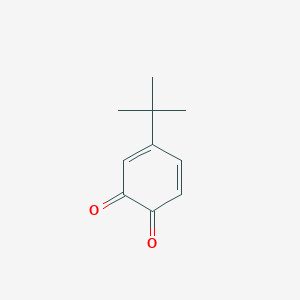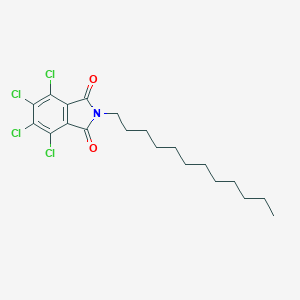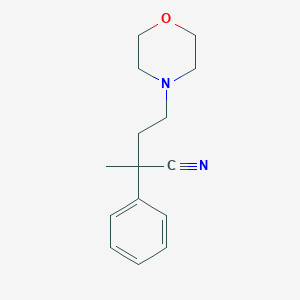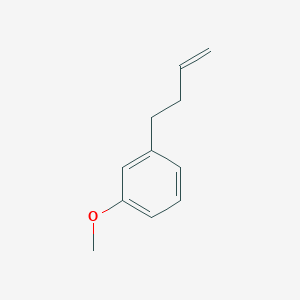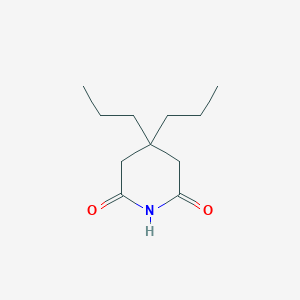
4,4-Dipropyl-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dipropyl-2,6-piperidinedione is a chemical compound that is commonly known as DPPD. It is a yellow crystalline powder that is soluble in water and ethanol. DPPD is a potent antioxidant that has been extensively studied for its ability to prevent oxidative damage in various biological systems.
Mechanism Of Action
DPPD acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It does this by donating hydrogen atoms to the free radicals, which neutralizes their reactivity. DPPD is also able to chelate metal ions, which can catalyze the production of ROS. By chelating these metal ions, DPPD is able to prevent the production of ROS.
Biochemical And Physiological Effects
DPPD has been shown to have a number of biochemical and physiological effects. It has been shown to prevent lipid peroxidation, which can lead to cell damage and death. DPPD has also been shown to prevent protein oxidation, which can lead to the loss of protein function. Additionally, DPPD has been shown to prevent DNA damage, which can lead to mutations and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using DPPD in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying oxidative stress and its effects on biological systems. However, one limitation of using DPPD is its cost. DPPD is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are a number of future directions for research on DPPD. One area of research is the development of DPPD derivatives that have improved antioxidant activity. Another area of research is the development of DPPD-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential anti-inflammatory properties of DPPD could lead to the development of new therapies for inflammatory diseases.
Synthesis Methods
DPPD can be synthesized by the reaction of 4,4-dipropyl-2,5-cyclohexadien-1-one with ammonia in the presence of a palladium catalyst. The reaction proceeds through a cyclization reaction to form the piperidine ring. The resulting product is purified by recrystallization from ethanol.
Scientific Research Applications
DPPD has been extensively studied for its antioxidant properties. It has been shown to prevent oxidative damage in various biological systems, including lipids, proteins, and DNA. DPPD has also been studied for its potential therapeutic applications, including its ability to prevent neurodegenerative diseases, such as Alzheimer's disease, and its anti-inflammatory properties.
properties
CAS RN |
1132-96-3 |
|---|---|
Product Name |
4,4-Dipropyl-2,6-piperidinedione |
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI Key |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Canonical SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Other CAS RN |
1132-96-3 |
synonyms |
4,4-Dipropyl-2,6-piperidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
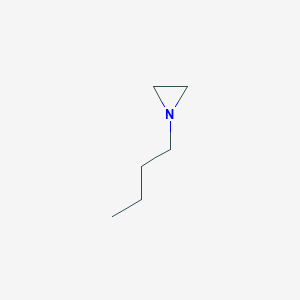
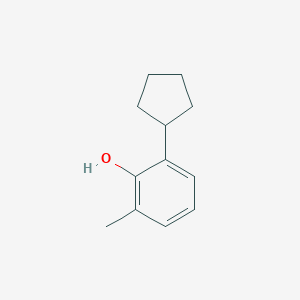
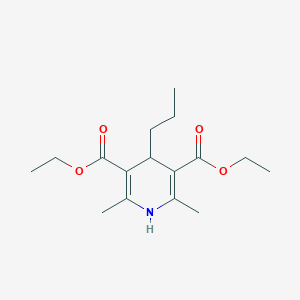
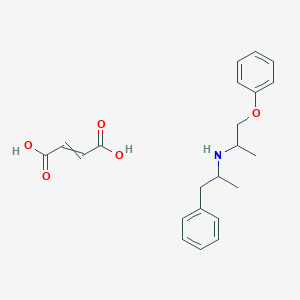
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
